Antibacterial Activity against P. mirabilis
Antibacterial agent 129 (compound 9a) demonstrates moderate activity against the Gram-negative pathogen Proteus mirabilis with an MIC of 31.25 μM [1]. This activity is 2-fold weaker than the standard antibiotic streptomycin (MIC = 15.62 μM) but is 2-fold more potent than its direct analog, compound 9b (4-bromobenzyloxy derivative), which has an MIC of 62.5 μM [1]. The presence of the unsubstituted benzyloxy group in 9a is a key determinant of this improved activity over the substituted analog [1].
| Evidence Dimension | In vitro Minimum Inhibitory Concentration (MIC) against P. mirabilis |
|---|---|
| Target Compound Data | 31.25 μM |
| Comparator Or Baseline | Streptomycin (15.62 μM); Compound 9b (4-Bromobenzyloxy analog, 62.5 μM) |
| Quantified Difference | 2-fold less active than streptomycin; 2-fold more active than analog 9b |
| Conditions | MIC assay against P. mirabilis (NCIM 2388) |
Why This Matters
This data confirms Antibacterial agent 129 as the most active unsubstituted analog against P. mirabilis within this series, guiding researchers to the correct compound for structure-activity relationship (SAR) studies or when a defined, moderate-activity benchmark is required.
- [1] Shinde, A., Ugale, S. R., Nandurkar, Y., Modak, M., Chavan, A. P., & Mhaske, P. C. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 7(50), 47096–47107. (Table 1) View Source
